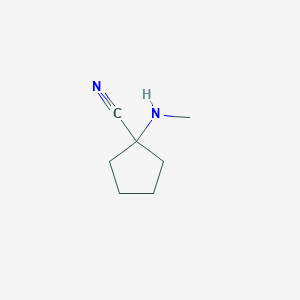

1-(Methylamino)cyclopentane-1-carbonitrile

概要

説明

“1-(Methylamino)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 55793-49-2. It has a molecular weight of 124.19 and its IUPAC name is 1-(methylamino)cyclopentanecarbonitrile . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “1-(Methylamino)cyclopentane-1-carbonitrile” is 1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a boiling point of 75-77 °C (Press: 7 Torr) and a predicted density of 0.97±0.1 g/cm3 . The pKa value is predicted to be 4.95±0.20 .科学的研究の応用

Synthesis in Chemical Reactions

1-(Methylamino)cyclopentane-1-carbonitrile has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of a library of novel compounds like 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles through domino one-pot three-component reactions. This process is significant due to its simplicity, excellent yields, and the lack of a need for column chromatographic purification (Sivakumar et al., 2013).

Role in Formation of Novel Compounds

The compound has also been instrumental in forming unique structures like spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-ones, achieved through the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This process results in a molecule comprising two fused six-membered rings and one five-membered ring linked through a spiro C atom (Shi et al., 2010).

Applications in Hydrogen Storage

Research has explored the potential of derivatives of 1-(Methylamino)cyclopentane-1-carbonitrile in hydrogen storage applications. For instance, 3-methyl-1,2-BN-cyclopentane has been characterized for its viscosity, thermal stability, hydrogen gas stream purity, and polarity, making it a promising candidate for hydrogen storage material (Luo et al., 2013).

Catalysis

It has been used in catalytic processes as well. The reaction of 1,6-enynes with a hydrosilane in the presence of immobilized cobalt/rhodium bimetallic nanoparticles resulted in the formation of 2-methyl-1-silylmethylidene-2-cyclopentanes, showcasing its role in facilitating significant chemical reactions (Park et al., 2003).

特性

IUPAC Name |

1-(methylamino)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPASVZFLFVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)

![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)

![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)

![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)